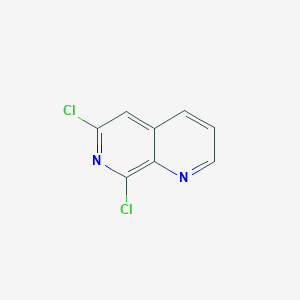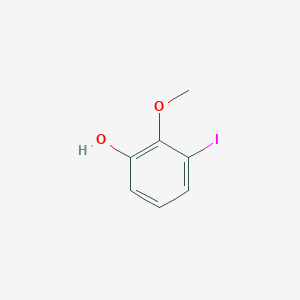
3-Iodo-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Iodo-2-methoxyphenol can be synthesized through several methods. One common approach involves the iodination of 2-methoxyphenol (guaiacol). This reaction typically uses iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions. The reaction proceeds as follows:
C7H8O2+I2+H2O2→C7H7IO2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing bulk reagents and automated processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., methanol, ethanol).
Major Products
Substitution: Formation of substituted phenols.
Oxidation: Formation of 3-iodo-2-methoxybenzaldehyde or 3-iodo-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of iodine-containing compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism by which 3-iodo-2-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-3-methoxyphenol: Similar structure but with different positional isomerism.
3-Bromo-2-methoxyphenol: Bromine atom instead of iodine.
3-Iodo-4-methoxyphenol: Methoxy group at a different position.
Uniqueness
3-Iodo-2-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and interaction with other molecules. The iodine atom provides distinct chemical properties, such as increased molecular weight and potential for halogen bonding, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C7H7IO2 |
|---|---|
Molekulargewicht |
250.03 g/mol |
IUPAC-Name |
3-iodo-2-methoxyphenol |
InChI |
InChI=1S/C7H7IO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 |
InChI-Schlüssel |
VKYDQVOUEGVYNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)
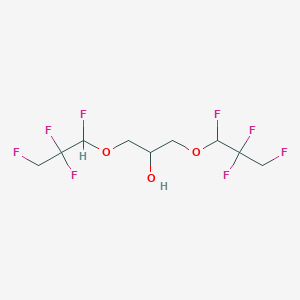
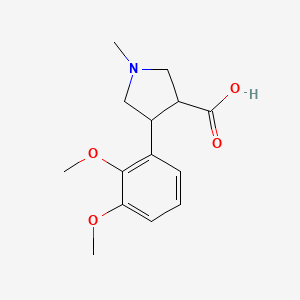

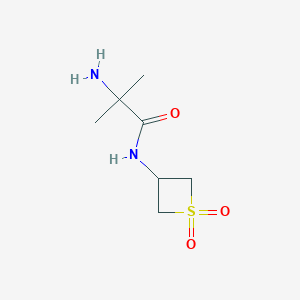

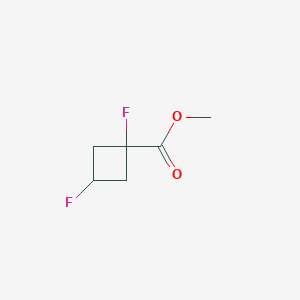
![7-Nitrothieno[3,2-b]pyridine](/img/structure/B13024246.png)
![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13024247.png)

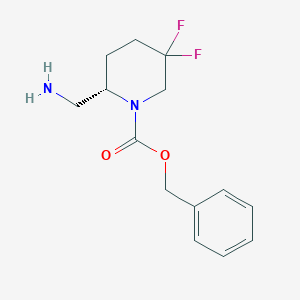
![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)
